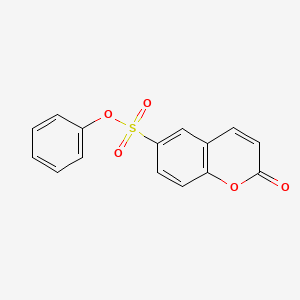

phenyl 2-oxo-2H-chromene-6-sulfonate

Description

Phenyl 2-oxo-2H-chromene-6-sulfonate is a coumarin derivative characterized by a sulfonate ester group at the 6-position of the chromene core. The compound is synthesized via sulfonation of coumarin using chlorosulfonic acid to form 2-oxo-2H-chromene-6-sulfonyl chloride, which is subsequently esterified with phenol . This structural motif imparts unique physicochemical properties, such as enhanced acidity and solubility in polar solvents, compared to unmodified coumarins. Its applications span medicinal chemistry, where sulfonate groups are leveraged for improved binding to biological targets, and analytical chemistry, where its chromophoric properties enable spectrophotometric detection .

Properties

IUPAC Name |

phenyl 2-oxochromene-6-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5S/c16-15-9-6-11-10-13(7-8-14(11)19-15)21(17,18)20-12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWXBMMTQFFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Coumarin

Coumarin undergoes chlorosulfonation at position 6 using chlorosulfonic acid under controlled heating (130–145°C). This exothermic reaction requires careful temperature modulation to avoid over-sulfonation or decomposition. The resulting coumarin-6-sulfonyl chloride is isolated via precipitation in ice-cold water, yielding a pale yellow solid. Key parameters include:

Esterification with Phenol

The sulfonyl chloride intermediate reacts with phenol in a nucleophilic acyl substitution. Pyridine is typically added to scavenge HCl, facilitating the reaction in dichloromethane or tetrahydrofuran at room temperature. Recent optimizations using meglumine sulfate as a catalyst under solvent-free conditions achieved yields up to 93% with reduced reaction times.

Multicomponent Coupling Reactions

Alternative routes employ multicomponent reactions (MCRs) to construct the coumarin core and introduce the sulfonate group concurrently.

Pechmann Condensation with Sulfonation

Pechmann condensation between resorcinol and β-ketoesters (e.g., ethyl acetoacetate) forms the coumarin backbone, followed by sulfonation at position 6. Iron(III) chloride hexahydrate (10 mol%) in toluene under reflux for 16 hours yields 4-methylcoumarin derivatives, which are subsequently sulfonated. However, this method requires harsh sulfonation conditions, limiting its practicality.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (45°C, 1 hour) in solvent-free conditions with MgFe₂O₄ nanoparticles as catalysts streamlines the synthesis of coumarin-6-sulfonate esters. This approach reduces energy consumption and improves yields (88–93%) compared to conventional heating.

Direct Sulfonation of Functionalized Coumarins

Sulfur Trioxide Complexes

Coumarin derivatives pre-functionalized at position 6 (e.g., 6-hydroxycoumarin) react with sulfur trioxide–pyridine complexes in anhydrous DMF. This method avoids chlorosulfonic acid but requires rigorous moisture exclusion, yielding 70–78% of the target compound.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the reaction between coumarin-6-sulfonyl chloride and phenol in acetonitrile, completing esterification in 15 minutes with 89% yield. This method is ideal for high-throughput applications.

Comparative Analysis of Synthetic Methods

The table below evaluates key methods based on yield, scalability, and environmental impact:

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Eco-Friendliness |

|---|---|---|---|---|

| Chlorosulfonation + Esterification | Pyridine/CH₂Cl₂ | 85–90 | 6 hours | Moderate |

| Ultrasound-Assisted | MgFe₂O₄ nanoparticles | 88–93 | 1 hour | High |

| Microwave-Assisted | None/MeCN | 89 | 15 minutes | Moderate |

| Pechmann Condensation | FeCl₃·6H₂O/toluene | 72–90 | 16 hours | Low |

Key Findings :

-

Ultrasound and microwave methods offer superior efficiency and greener profiles but require specialized equipment.

-

Chlorosulfonation remains the most reliable for large-scale synthesis despite moderate environmental concerns.

-

Pechmann condensation is less favorable due to prolonged reaction times and lower yields.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of phenyl 2-oxo-2H-chromene-6-sulfonate typically involves the chlorosulfonation of coumarin derivatives followed by coupling reactions with various amines or other functional groups. The structural characteristics of this compound enable it to participate in multiple chemical reactions, making it a versatile building block in organic synthesis.

Key Synthesis Methods

- Chlorosulfonation : This process involves treating coumarins with chlorosulfonic acid under controlled temperatures to introduce sulfonyl groups.

- Coupling Reactions : Subsequent reactions with amines or other nucleophiles lead to the formation of sulfonate derivatives, enhancing the biological activity of the parent coumarin structure.

Biological Activities

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 64 µg/mL | 128 µg/mL |

| Candida albicans | 16 µg/mL | 32 µg/mL |

| Aspergillus niger | 128 µg/mL | 256 µg/mL |

These results indicate that this compound can effectively inhibit biofilm formation and reduce microbial growth, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro studies indicated that it significantly inhibited nitric oxide production in lipopolysaccharide-stimulated RAW264.7 macrophage cells, achieving up to 70% inhibition compared to standard anti-inflammatory drugs .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anti-inflammatory effects. Its derivatives have been investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Phenyl 2-oxo-2H-chromene derivatives have exhibited cytotoxic effects against several cancer cell lines. For example, studies have shown that certain substitutions on the coumarin nucleus enhance its antitumor potential while minimizing side effects .

Neuroprotective Effects

Research into neuroprotective properties indicates that some coumarin derivatives may offer benefits in models of Parkinson's disease by acting on monoamine oxidase (MAO) isoforms . This suggests a potential role for phenyl 2-oxo-2H-chromene in neuroprotection and treatment strategies for neurodegenerative diseases.

Case Studies

Several case studies illustrate the applications of this compound in real-world scenarios:

Antimicrobial Efficacy Study

A study conducted on the efficacy of synthesized coumarin derivatives against MRSA demonstrated that specific modifications led to enhanced antimicrobial activity compared to traditional antibiotics .

Anti-inflammatory Mechanisms

In another research project, the anti-inflammatory mechanisms were explored using animal models where phenyl 2-oxo-2H-chromene derivatives significantly reduced inflammation markers in induced arthritis models .

Mechanism of Action

The mechanism of action of phenyl 2-oxo-2H-chromene-6-sulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Comparison with Similar Compounds

Structural Analogs

The sulfonate group distinguishes phenyl 2-oxo-2H-chromene-6-sulfonate from other coumarin derivatives. Key analogs include:

| Compound Name | CAS Number | Substituent(s) | Similarity Score | Key Properties |

|---|---|---|---|---|

| 2-Oxo-2H-chromene-6-carboxylic acid | 7734-80-7 | -COOH at 6-position | 0.89 | Higher polarity, lower lipophilicity |

| Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate | 1942915-32-3 | -F at 6-position, -COOCH₃ at 3 | 0.88 | Enhanced electron-withdrawing effects |

| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-6-sulfonamide | - | -SO₂NH(C₆H₄SO₂NH₂) at 6-position | - | Improved enzyme inhibition (aromatase) |

Key Observations :

- The sulfonate group in this compound increases acidity (pKa ~1–2) compared to carboxylic acid analogs (pKa ~4–5) .

- Fluorine substitution in Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate enhances metabolic stability but reduces solubility in aqueous media .

- Sulfonamide derivatives exhibit superior biological activity due to stronger hydrogen-bonding interactions with target proteins .

Reactivity Trends :

Physicochemical Properties

| Property | This compound | 2-Oxo-2H-chromene-6-carboxylic acid | Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate |

|---|---|---|---|

| Solubility in Water | Moderate (polar solvents) | High | Low |

| λₘₐₓ (nm) | 280–310 (UV-Vis) | 270–290 | 260–280 |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C |

Spectrophotometric Behavior :

- This compound exhibits a molar absorptivity (ε) of ~6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm when coupled with 2-aminobenzothiazole, comparable to phenylephrine-based dyes .

- Fluorinated analogs show blue-shifted absorption due to reduced conjugation .

Biological Activity

Phenyl 2-oxo-2H-chromene-6-sulfonate is a sulfonated derivative of chromene, a compound class known for diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

This compound features a chromene backbone with a phenyl group and a sulfonate functional group at the sixth position. The presence of the sulfonate group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Target Enzymes

The primary biological targets of this compound include:

- α-Amylase

- α-Glycosidase

- PPAR-γ (Peroxisome proliferator-activated receptor gamma)

Mode of Action

The compound exhibits inhibitory effects on α-amylase and α-glycosidase, enzymes critical in carbohydrate metabolism. By inhibiting these enzymes, this compound reduces the breakdown of complex carbohydrates, leading to decreased glucose absorption and lower postprandial blood glucose levels. This mechanism suggests potential applications in managing diabetes.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It inhibits biofilm formation in certain bacterial strains, which is crucial for preventing chronic infections .

Pharmacological Applications

This compound is being explored for several pharmacological applications:

- Diabetes Management : Due to its inhibitory effects on carbohydrate-digesting enzymes, it may aid in controlling blood sugar levels.

- Antimicrobial Therapy : Its ability to combat bacterial infections positions it as a candidate for developing new antimicrobial drugs.

- Anti-inflammatory Treatments : Its modulation of inflammatory pathways could be beneficial in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Warfarin | Coumarin derivative | Anticoagulant used in medicine |

| Dicoumarol | Coumarin derivative | Anticoagulant with similar properties to warfarin |

| 7-Hydroxycoumarin | Hydroxy derivative | Displays anticoagulant activity |

| Ethyl 2-hydroxycinnamate | Coumarin derivative | Exhibits antioxidant properties |

This compound stands out due to its unique sulfonate modification, enhancing its solubility and reactivity compared to other coumarin derivatives.

Case Studies and Research Findings

- Diabetes Research : In vitro studies have shown that this compound significantly lowers blood glucose levels in animal models by inhibiting α-amylase and α-glycosidase activities.

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, highlighting its potential use in treating infections associated with biofilms .

- Inflammation Studies : Research indicated that this compound could reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl 2-oxo-2H-chromene-6-sulfonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation and coupling reactions. For example, derivatives of 2-oxo-2H-chromene sulfonates can be synthesized using 2-fluorobenzenesulfonyl chloride as a starting material, followed by nucleophilic substitution with phenolic groups under controlled pH and temperature (e.g., reflux in phosphoryl oxychloride for 2–4 hours) . Yield optimization requires precise stoichiometric ratios, anhydrous conditions, and purification via silica gel column chromatography (n-hexane/ethyl acetate eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR will show characteristic peaks for the chromene ring (δ 6.5–8.5 ppm for aromatic protons) and sulfonate group (δ 3.5–4.5 ppm for sulfonate-O interactions). C NMR confirms carbonyl (C=O) at ~160–170 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1150–1250 cm (S=O asymmetric stretching) .

- MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with sulfonate cleavage .

Q. What computational tools are suitable for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) using Gaussian or ORCA software can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity. Solvent effects are modeled via COSMO or PCM approaches. Validation requires comparison with experimental UV-Vis spectra .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsional strain. For example, deviations in sulfonate group geometry (e.g., S–O bond lengths ~1.43–1.45 Å) may indicate resonance stabilization or intermolecular hydrogen bonding . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .

Q. What strategies address contradictions in solubility and stability data across different solvent systems?

- Methodological Answer : Systematic solubility studies in polar aprotic (DMF, DMSO) vs. protic (water, ethanol) solvents should be paired with HPLC stability assays. Contradictions arise from solvent polarity effects on sulfonate ionization and chromene ring planarity. Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the sulfonate ester) .

Q. How can hydrogen bonding networks influence the compound’s supramolecular assembly in solid-state structures?

- Methodological Answer : Graph set analysis (via Mercury CSD) categorizes H-bond motifs (e.g., R(8) rings). For this compound, sulfonate oxygen atoms often act as acceptors, forming chains with water or amine donors. These interactions dictate crystal packing and melting point variability .

Q. What experimental designs validate the compound’s potential as a fluorescent probe or enzyme inhibitor?

- Methodological Answer :

- Fluorescence : Measure quantum yield and Stokes shift in varying pH buffers. Compare with structurally similar chromenes (e.g., coumarin derivatives) .

- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) using target enzymes (e.g., kinases or hydrolases). Molecular docking (AutoDock Vina) predicts binding affinity to active sites, validated by ITC or SPR binding studies .

Methodological Challenges & Theoretical Frameworks

Q. How do theoretical frameworks guide mechanistic studies of sulfonate group reactivity in this compound?

- Methodological Answer : Marcus theory explains electron-transfer kinetics during sulfonate substitution reactions. Computational models (e.g., transition state optimization in Gaussian) identify nucleophilic attack pathways. Experimental kinetic isotope effects (KIEs) validate computational predictions .

Q. What statistical methods resolve batch-to-batch variability in synthetic yields?

- Methodological Answer : Design of Experiments (DoE) with ANOVA identifies critical factors (e.g., temperature, catalyst loading). Response surface methodology (RSM) optimizes parameters, while PCA reduces multidimensional data (e.g., impurity profiles from LC-MS) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.